2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide
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Overview
Description
2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide is an organic compound with the molecular formula C11H12N4O It is a derivative of cyanoacetamide, characterized by the presence of a hydrazono group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide typically involves the reaction of cyanoacetamide with 3,4-dimethylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetamide+3,4-dimethylphenylhydrazine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetamide derivatives.
Scientific Research Applications
2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive heterocyclic compounds, which have potential therapeutic applications.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyano group can also participate in nucleophilic or electrophilic reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-2-[(phenyl)hydrazono]acetamide: Lacks the methyl groups on the phenyl ring.
2-cyano-2-[(4-methylphenyl)hydrazono]acetamide: Has a single methyl group on the phenyl ring.
2-cyano-2-[(2,4-dimethylphenyl)hydrazono]acetamide: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1Z)-2-amino-N-(3,4-dimethylanilino)-2-oxoethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-4-9(5-8(7)2)14-15-10(6-12)11(13)16/h3-5,14H,1-2H3,(H2,13,16)/b15-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZROJYHJCDBLA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(/C#N)\C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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